REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][C:13](O)=[O:14])[C:6]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:3])[CH3:2].C(Cl)(=O)OCC>O1CCCC1.C(N(CC)CC)C>[OH:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][CH2:13][OH:14])[C:6]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:1]([O:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][CH2:13][OH:14])[C:6]=1[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)(=[O:3])[CH3:2]
|
Name
|
3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
|
Quantity
|
58 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(OC1=O)CCC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
28 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
19 μL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the filtrate was added a solution of sodium borohydride (23 mg) in water (1 ml) at 10° C
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
with cooled 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][C:13](O)=[O:14])[C:6]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)(=[O:3])[CH3:2].C(Cl)(=O)OCC>O1CCCC1.C(N(CC)CC)C>[OH:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][CH2:13][OH:14])[C:6]=1[C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1.[C:1]([O:4][C:5]1[C:9](=[O:10])[O:8][CH:7]([CH2:11][CH2:12][CH2:13][OH:14])[C:6]=1[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)(=[O:3])[CH3:2]
|
Name
|
3-(4-Acetoxy-5-oxo-3-phenyl-2,5-dihydro-2-furyl)propionic acid
|
Quantity
|
58 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=C(C(OC1=O)CCC(=O)O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
28 μL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
19 μL
|
Type
|
reactant
|
Smiles
|
C(OCC)(=O)Cl
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-5 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at -5° C. for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
ADDITION
|
Details
|
To the filtrate was added a solution of sodium borohydride (23 mg) in water (1 ml) at 10° C
|
Type
|
STIRRING
|
Details
|
Then, the mixture was stirred at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
with cooled 1N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
After drying
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10 mg |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C(OC(C1C1=CC=CC=C1)CCCO)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |